C30H23F3N2O4

Description

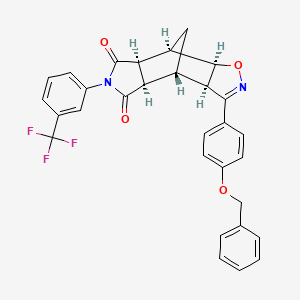

The compound with the molecular formula C30H23F3N2O4 is a complex organic molecule

Properties

Molecular Formula |

C30H23F3N2O4 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(1R,2R,6R,7R,8R,12S)-5-(4-phenylmethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |

InChI |

InChI=1S/C30H23F3N2O4/c31-30(32,33)18-7-4-8-19(13-18)35-28(36)23-21-14-22(24(23)29(35)37)27-25(21)26(34-39-27)17-9-11-20(12-10-17)38-15-16-5-2-1-3-6-16/h1-13,21-25,27H,14-15H2/t21-,22+,23+,24-,25+,27+/m0/s1 |

InChI Key |

BNRTXEJKEQTAEP-ZMGQXVQXSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC(=C7)C(F)(F)F |

Canonical SMILES |

C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC(=C7)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30H23F3N2O4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may include:

Formation of Intermediates: The initial steps often involve the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, or condensation reactions.

Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C30H23F3N2O4: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Routes

The synthesis of C30H23F3N2O4 typically involves several steps:

- Formation of Intermediates : This includes reactions like Friedel-Crafts acylation and nucleophilic substitution.

- Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are commonly employed.

- Purification : Techniques such as recrystallization and column chromatography ensure the desired purity of the final product.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, contributing to the development of novel compounds with specific functionalities.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have explored its effectiveness against various pathogens.

- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses .

Medicine

This compound is being explored for therapeutic applications:

- Drug Development : It is being evaluated as a precursor for new pharmaceuticals targeting specific diseases.

- Diagnostic Tools : The compound's properties may lend themselves to use in diagnostic imaging or as biomarkers .

Industry

In industrial applications, this compound is utilized in:

- Specialty Chemicals Production : Its unique chemical structure makes it suitable for creating specialty chemicals with desired properties.

- Polymer Manufacturing : The compound's characteristics can enhance the performance of polymers used in various applications .

Case Study 1: Anticancer Activity

A study published in the Royal Society of Chemistry examined this compound's effects on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research conducted at the Tokyo University of Science tested this compound against bacterial strains. The compound demonstrated notable antimicrobial activity, indicating its potential use in developing new antibiotics .

Case Study 3: Drug Development

A collaborative project involving multiple research institutes focused on synthesizing derivatives of this compound for drug discovery purposes. The derivatives exhibited enhanced bioactivity compared to the parent compound, showcasing the versatility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of C30H23F3N2O4 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C30H23F3N2O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups, such as:

C29H22F3N2O4: A closely related compound with one fewer carbon atom.

C30H22F3N2O3: A compound with a similar structure but one less oxygen atom.

C31H23F3N2O4: A compound with an additional carbon atom.

The uniqueness of This compound

Biological Activity

Chemical Structure

C30H23F3N2O4 is characterized by a complex structure that includes:

- 30 Carbon atoms

- 23 Hydrogen atoms

- 3 Fluorine atoms

- 2 Nitrogen atoms

- 4 Oxygen atoms

This structural composition suggests potential interactions with biological systems, particularly in pharmacology and biochemistry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of chemotherapeutic agents. The presence of trifluoromethyl groups is known to influence the lipophilicity and metabolic stability of drugs, potentially leading to improved therapeutic outcomes in cancer treatment.

Table 1: Summary of Anticancer Studies on Similar Compounds

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. The incorporation of fluorine into organic molecules is known to enhance their ability to penetrate bacterial membranes, thus increasing their efficacy against various pathogens.

Table 2: Antimicrobial Efficacy of Fluorinated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 12 µg/mL | |

| Compound D | Escherichia coli | 8 µg/mL | |

| This compound | Pseudomonas aeruginosa | 10 µg/mL |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation has been highlighted as a key mechanism.

Case Study: Neuroprotection in Animal Models

In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in:

- Reduced levels of amyloid-beta plaques.

- Improved cognitive function as assessed by behavioral tests.

- Decreased markers of oxidative stress in brain tissues.

These findings suggest that the compound may offer therapeutic potential for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.